{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTHYJDLZWJVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then reduced to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol involves its interaction with specific molecular targets. The compound’s sulfanyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol with its analogs:
Electronic and Steric Effects
- Chlorine vs. Methyl Substituents: The chloro group in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in its analog, reducing electron density on the aromatic ring. This enhances stability toward electrophilic substitution but may reduce solubility in nonpolar solvents .
- Nitro Group: Common to all analogs, the nitro group (-NO₂) contributes to high chemical stability and is often leveraged in explosives and dyes. Its electron-withdrawing nature also polarizes the molecule, facilitating interactions in biological systems .
- Ester/Carbamate: These groups enhance lipophilicity, improving membrane permeability in drug design .
Physicochemical Properties
- Solubility: The alcohol derivative exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO), while esterified analogs show higher solubility in organic solvents like chloroform .
- Thermal Stability : Esters with trifluoromethyl groups (e.g., 3-(trifluoromethyl)benzoate) demonstrate superior thermal stability compared to the alcohol form, attributed to the strong C-F bonds .
Biological Activity
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The compound is synthesized through a reaction between 4-chlorothiophenol and 3-nitrobenzaldehyde, typically using sodium hydroxide as a base in ethanol. The final product is obtained via reduction processes that convert the nitro group into a more biologically active form. Understanding its chemical structure is essential for elucidating its biological mechanisms.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN2OS |
| Molecular Weight | 283.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol and DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Case Study : A study evaluated the compound's antibacterial effects against clinical isolates of Staphylococcus aureus. The results showed an MIC of 32 µg/mL, demonstrating its potential as an alternative treatment option for resistant bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in cancer cells, with IC50 values ranging from 8.49 to 62.84 µg/mL across different cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 8.49 | Induction of apoptosis |
| MCF-7 | 11.20 | Inhibition of cell proliferation |
| SKOV-3 | 7.87 | Cell cycle arrest |
Research Findings : A comprehensive study assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the sulfanyl and nitrophenyl groups enhances its reactivity and binding affinity to enzymes involved in cellular processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to increased ROS levels that trigger apoptotic pathways in cancer cells .
Q & A
Basic Synthesis Methods
Q: What are the primary synthetic routes for {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol? A: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-chlorothiophenol and a nitro-substituted benzyl alcohol derivative under alkaline conditions. The sulfanyl group (-S-) is introduced by displacing a leaving group (e.g., halogen) on the aromatic ring. Purification typically involves column chromatography and recrystallization to achieve >95% purity .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:
- Temperature: Controlled heating (60–80°C) to balance reaction rate and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- pH: Alkaline conditions (pH 10–12) stabilize the thiolate ion for efficient substitution .
Structural Characterization Techniques
Q: What advanced methods validate the compound’s molecular structure? A:
- X-ray Crystallography: Resolve bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles between aromatic rings (e.g., 64.6–83.1°) using programs like SHELXL .
- NMR Spectroscopy: and NMR confirm substitution patterns (e.g., nitro group deshielding adjacent protons).
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 336.05) .
Biological Activity Profiling
Q: How is the compound evaluated for antimicrobial or anticancer potential? A:
- In vitro assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli).
- Cytotoxicity studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Mechanistic studies: ROS generation or apoptosis markers (e.g., caspase-3 activation) to elucidate bioactivity .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications influence bioactivity? A:
- Nitro group position: Meta-nitro (3-nitrophenyl) enhances electron-withdrawing effects, improving thiol reactivity.
- Chlorophenyl substitution: Para-chloro increases lipophilicity, enhancing membrane permeability.
- Methanol group: Hydroxyl moiety allows derivatization (e.g., esterification for prodrug strategies) .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported crystallographic data? A: Cross-validate using:
- Multiple refinement software (e.g., SHELXL vs. OLEX2) to check bond-length consistency.
- Complementary techniques: Pair XRD with DFT calculations to reconcile experimental and theoretical geometries .
Stability Under Experimental Conditions
Q: How does the compound degrade under acidic/alkaline conditions? A:
- Acidic conditions: Nitro groups may protonate, leading to ring decomposition.
- Alkaline conditions: Methanol hydroxyl can oxidize to a ketone. Stability studies via HPLC monitoring are recommended .
Computational Modeling Applications
Q: How can molecular docking predict target interactions? A:
- Target selection: Bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related proteins (e.g., tubulin).
- Docking software: AutoDock Vina or Schrödinger Suite to simulate binding affinities.
- Validation: Compare docking scores with experimental IC values .
Alternative Synthetic Routes
Q: Are there greener methods for synthesis? A:
- Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 12 hrs) and energy use.
- Biocatalysis: Enzymatic coupling (e.g., lipases) for regioselective sulfanyl group introduction .
Role in Drug Development
Q: What challenges exist in transitioning this compound to preclinical trials? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
